molecular formula C19H22N4O4 B2813431 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 894017-71-1

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

カタログ番号: B2813431
CAS番号: 894017-71-1
分子量: 370.409
InChIキー: ZEWVGTZMEVDEEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea ( 894017-71-1) is a structurally complex urea derivative of significant interest in medicinal chemistry and drug discovery . Its molecular architecture incorporates a pyrrolidinone core, a versatile scaffold prized for its three-dimensional coverage and ability to influence key physicochemical parameters, which can enhance the solubility and overall druggability of potential drug candidates . This core is substituted with both a 3,4-dimethoxyphenyl group and a pyridin-3-ylmethylurea moiety, a combination that provides a well-defined molecular framework designed for selective binding to biological targets such as enzymes or receptors . The presence of the urea linkage is a critical functional feature, as unsymmetrical urea derivatives are established as essential motifs in a wide array of biologically active compounds, including enzyme inhibitors and selective receptor modulators . This compound's specific structural features, including its stereogenicity and the potential for hydrogen bonding, make it a valuable intermediate for researchers aiming to explore new chemical space and optimize activity or specificity in lead compound development . Available for research applications, this compound is offered in various quantities to support scientific investigations. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

特性

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-26-16-6-5-15(9-17(16)27-2)23-12-14(8-18(23)24)22-19(25)21-11-13-4-3-7-20-10-13/h3-7,9-10,14H,8,11-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWVGTZMEVDEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antibacterial, antifungal, and other therapeutic effects.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C21H24N2O4
  • Molecular Weight : 368.43 g/mol
  • SMILES Notation : COc1ccc(cc1OC)N1CC(CC1=O)NC(CCc1ccccc1)=O

Table 1: Compound Characteristics

PropertyValue
Molecular Weight368.43
LogP2.3307
Polar Surface Area55.982
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antibacterial Activity

Recent studies have shown that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds similar to this structure have been evaluated against various bacterial strains, demonstrating effective inhibition.

  • Mechanism of Action : The antibacterial activity is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity against several fungal pathogens. The mechanism often involves the inhibition of fungal cell wall synthesis and disruption of cellular integrity.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

  • Study on Antibacterial Efficacy : A study published in PMC evaluated the antibacterial effects of similar pyrrolidine derivatives against Xanthomonas oryzae, showing a control efficiency significantly higher than standard treatments like bismerthiazol .
  • Antifungal Assessment : Another research highlighted the antifungal potential of compounds with similar structural motifs, indicating their effectiveness against common fungal infections, with a focus on their ability to inhibit spore germination and hyphal growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analyses reveal that modifications in the chemical structure can significantly influence biological activity. For instance:

  • The presence of specific functional groups (like methoxy or urea) enhances antimicrobial efficacy.
  • Alterations in the pyrrolidine ring can affect binding affinity to target enzymes or receptors.

Table 2: SAR Analysis Summary

ModificationEffect on Activity
Addition of methoxy groupsIncreased solubility
Changes in ring structureAltered binding affinity
Variation in side chainsEnhanced specificity

科学的研究の応用

Medicinal Chemistry

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea has been studied for its potential pharmacological effects, particularly in the context of neurodegenerative diseases and cancer research. The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at modulating enzyme activity or receptor functions.

Case Studies:

  • Neuroprotective Effects : Research has indicated that derivatives of this compound may exhibit neuroprotective properties by inhibiting pathways associated with neuronal death in models of neurodegeneration.
  • Anticancer Activity : Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Applications in Agriculture

The compound's unique properties have also led to exploration in agricultural applications, particularly in pest management and plant disease control.

Biopesticide Development

The use of botanical pesticides has gained traction due to the increasing resistance of pests to conventional pesticides. Compounds like 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea are being investigated for their efficacy against agricultural pests due to their bioactive secondary metabolites.

Research Findings:

  • Efficacy Against Pests : Studies have demonstrated that compounds derived from similar structures exhibit significant toxicity towards various agricultural pests, making them suitable candidates for biopesticide formulation.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, emphasizing substituent effects and molecular properties.

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS) Substituents on Pyrrolidinone/Urea Core Molecular Formula Molecular Weight (g/mol) Notable Features
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea (Target) 3,4-Dimethoxyphenyl; Pyridin-3-ylmethyl C₂₀H₂₂N₄O₄ 394.42 Pyridine enhances solubility and H-bonding
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(3,4-dimethoxyphenyl)urea (954589-11-8) 2H-1,3-Benzodioxol-5-yl; 3,4-Dimethoxyphenyl C₂₂H₂₃N₃O₆ 425.44 Benzodioxole may improve metabolic stability
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea (955258-00-1) 3,4,5-Trimethoxyphenyl; 2H-1,3-Benzodioxol-5-yl C₂₃H₂₅N₃O₇ 455.46 Increased methoxy groups enhance lipophilicity
3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea (877641-60-6) 3,4-Dimethoxyphenyl; 2-(Methylsulfanyl)phenyl C₂₀H₂₃N₃O₄S 401.48 Sulfur-containing substituent aids in kinase inhibition
3-cyclopropyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea (1396874-69-3) Cyclopropyl; Thiophen-2-yl-ethyl; 3,4-Dimethoxyphenylmethyl C₁₉H₂₄N₂O₃S 360.47 Thiophene and cyclopropyl modulate steric effects

Substituent Effects on Bioactivity

  • Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound is shared with analogs like 954589-11-8 and 877641-60-4. Methoxy groups enhance membrane permeability via lipophilicity but may reduce metabolic stability due to demethylation pathways .
  • Heteroaromatic Moieties: The pyridin-3-ylmethyl group in the target compound contrasts with benzodioxole (954589-11-8) or thiophene (1396874-69-3).
  • Sulfur-Containing Groups : Compounds like 877641-60-6 (methylsulfanyl) and 1396874-69-3 (thiophene) exhibit enhanced kinase inhibition profiles, suggesting that sulfur atoms could improve interaction with cysteine residues in enzymes .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The pyridine group in the target compound likely confers better aqueous solubility compared to benzodioxole or trimethoxyphenyl analogs, which are more lipophilic .
  • Metabolic Stability : Benzodioxole-containing compounds (e.g., 954589-11-8) may resist oxidative metabolism better than methoxy-rich derivatives, which are prone to demethylation .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ 3.8–3.9 ppm) and pyrrolidinone carbonyl (δ 2.5–3.1 ppm for CH₂ groups) .
    • ¹³C NMR : Confirm the urea carbonyl (δ 155–160 ppm) and pyridine ring carbons (δ 120–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peak (m/z calculated for C₂₀H₂₄N₃O₄⁺: 394.1764) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% for biological assays) .

How should researchers design initial biological activity screens for this compound?

Basic Research Question

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) and neurotransmitter receptors (e.g., serotonin receptors) due to structural similarity to diaryl ureas .
  • Assays :
    • In Vitro : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
    • Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or cyclooxygenase-2 (IC₅₀ determination) .
      Key Controls : Include staurosporine (apoptosis inducer) and indomethacin (COX-2 inhibitor) as positive controls .

What strategies are effective for elucidating structure-activity relationships (SAR) in analogs?

Advanced Research Question

  • Core Modifications :
    • Replace the 3,4-dimethoxyphenyl group with 4-fluorophenyl to evaluate electron-withdrawing effects on receptor binding .
    • Substitute pyridin-3-ylmethyl with benzyl groups to assess steric impacts .
  • Quantitative SAR (QSAR) : Use CoMFA or molecular docking (AutoDock Vina) to correlate substituent electronegativity with kinase inhibition .
    Case Study : Analogues with bulkier N-alkyl groups showed reduced solubility but improved IC₅₀ against EGFR (Δ = 1.2 μM) .

How can contradictory data on biological activity across studies be resolved?

Advanced Research Question

  • Source Analysis : Check assay conditions (e.g., cell line viability, serum concentration). For example, activity discrepancies in MCF-7 cells may arise from varying fetal bovine serum (FBS) batches .
  • Metabolic Stability : Test compound stability in liver microsomes (human vs. rodent) to explain divergent in vivo results .
  • Data Normalization : Use Z-score standardization to compare IC₅₀ values across studies with different protocols .

What methodologies address solubility and stability challenges during formulation?

Advanced Research Question

  • Solubility Enhancement :
    • Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratio) in PBS (pH 7.4) .
    • Nanoemulsion formulations (lecithin/tween-80) improve bioavailability by 3-fold .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Urea bond hydrolysis at pH < 3 can be mitigated by enteric coating .

How can researchers validate target engagement in mechanistic studies?

Advanced Research Question

  • Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose beads to capture binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified kinases (KD calculation) .
  • CRISPR-Cas9 Knockout : Generate HEK293 cells lacking suspected targets (e.g., EGFR) to confirm on-target effects .

Table 1: Comparison of Synthetic Routes for Key Intermediates

StepMethod A (Traditional)Method B (Optimized)Yield Improvement
Pyrrolidinone FormationHCl/EtOH, 12h, 60°C Microwave, 2h, 100°C +25%
Urea CouplingDMF, RT, 24h DMF, 0–5°C, DIPEA, 12h +18%

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